![molecular formula C4H6ClN3O2 B1434986 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl CAS No. 1445951-85-8](/img/structure/B1434986.png)
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Overview
Description
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is a derivative of triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized . These compounds were evaluated for their in vitro xanthine oxidase (XO) inhibitory activity . The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the class of compounds to which our compound belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Bioconjugation
1,2,3-Triazoles have been used in bioconjugation . This involves the use of biological molecules to form larger structures.
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their versatile biological activities . They show a wide range of applications in pharmaceuticals, organic synthesis, chemical biology, and industry .
Fluorescent Imaging
1,2,3-Triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for imaging and other applications.
Materials Science
Lastly, in materials science, 1,2,3-triazoles are used due to their unique properties . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride interacts with its target, xanthine oxidase, by inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of xanthine oxidase reduces the production of uric acid, which can be beneficial in conditions such as gout .
Biochemical Pathways
The inhibition of xanthine oxidase by 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential building blocks of DNA and RNA. By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Result of Action
The primary result of the action of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is the reduction of uric acid levels in the body . This can be beneficial in managing conditions associated with high uric acid levels, such as gout .
properties
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLOCJSSSEPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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